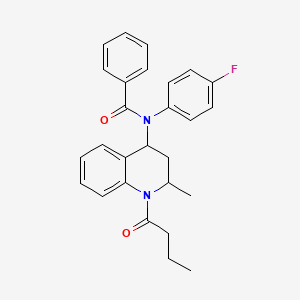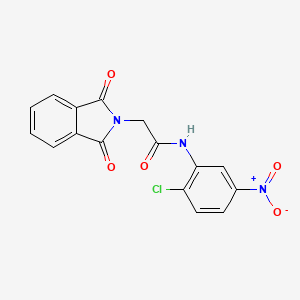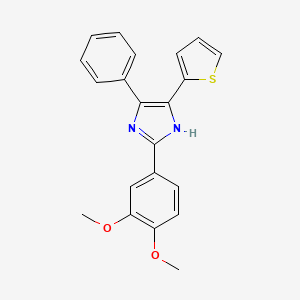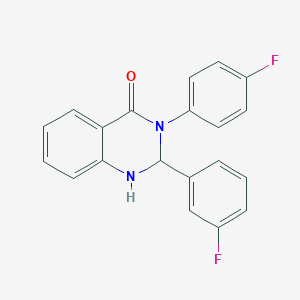![molecular formula C20H15BrN2O4S2 B11655011 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto es un bocado, pero su estructura revela características intrigantes. Vamos a desglosarlo:
Fórmula química: CHNOS
Nombre IUPAC: (5Z)-3-(1,3-benzodioxol-5-ilmetilideno)-5-{[3-(4-butoxifenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona
La columna vertebral del compuesto consiste en un anillo de tiazolidinona, con un grupo benzodioxol y un grupo fenilo unidos. Es un híbrido de varios grupos funcionales, lo que lo hace intrigante tanto para los químicos sintéticos como para los investigadores.
Métodos De Preparación
Rutas sintéticas: Si bien no pude encontrar literatura específica sobre este compuesto exacto, podemos inferir rutas sintéticas potenciales basadas en estructuras relacionadas. Aquí hay un enfoque plausible:
Reacción de condensación:
Producción industrial: Desafortunadamente, los detalles de la síntesis a escala industrial siguen siendo esquivos. Los laboratorios de síntesis personalizados podrían explorar estrategias similares.
Análisis De Reacciones Químicas
Reactividad:
Oxidación: La cetona α,β-insaturada podría sufrir oxidación.
Sustitución: El átomo de bromo es susceptible a la sustitución nucleofílica.
Reducción: La reducción del grupo carbonilo o del doble enlace es factible.
- Tiosemicarbazida
- Fuentes de bromo (por ejemplo, N-bromosuccinimida)
- Agentes reductores (por ejemplo, borohidruro de sodio)
- El propio compuesto deseado.
- Subproductos de reacciones secundarias.
Aplicaciones Científicas De Investigación
Química:
Síntesis orgánica: Bloques de construcción para moléculas novedosas.
Química medicinal: Posibles candidatos a fármacos.
Actividad anticancerígena: Investigar sus efectos sobre líneas celulares cancerosas.
Propiedades antiinflamatorias: Explore su potencial en enfermedades inflamatorias.
Productos farmacéuticos: Desarrollo de fármacos.
Agroquímicos: Pesticidas, herbicidas.
Mecanismo De Acción
El mecanismo del compuesto probablemente implica interacciones con objetivos celulares. Se necesitan más estudios para dilucidar esto.
Comparación Con Compuestos Similares
Si bien los análogos directos son escasos, podemos compararlo con estructuras relacionadas:
1,3-Tiazolidin-4-onas: Anillos similares.
Indoles: Explore su actividad.
Propiedades
Fórmula molecular |
C20H15BrN2O4S2 |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C20H15BrN2O4S2/c21-13-2-4-14(5-3-13)22-18(24)7-8-23-19(25)17(29-20(23)28)10-12-1-6-15-16(9-12)27-11-26-15/h1-6,9-10H,7-8,11H2,(H,22,24)/b17-10- |
Clave InChI |
XMJXKHRGVOUMHN-YVLHZVERSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)

![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![(6Z)-6-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654953.png)
![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)


![Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654998.png)
![2-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11655009.png)
